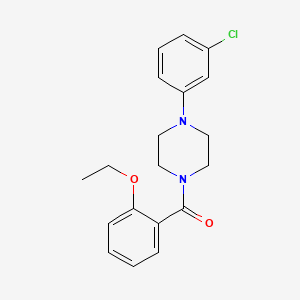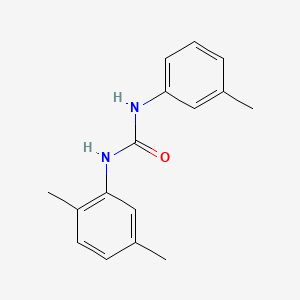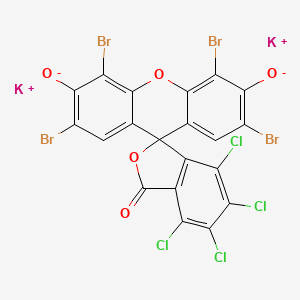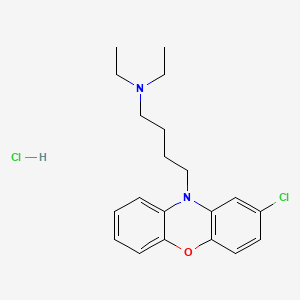
1,4-二羧基吡啶
描述
4-oxo-1H-1,10-phenanthroline-3-carboxylic acid is a heterocyclic compound with the molecular formula C₁₃H₈N₂O₃. It is known for its unique structure, which includes a phenanthroline core with a carboxylic acid and a ketone group.
科学研究应用
4-oxo-1H-1,10-phenanthroline-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with metal ions
Biology: The compound can be used in biochemical assays to study enzyme activity and protein interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer treatment.
作用机制
Target of Action
1,4-DPCA, also known as 4-Oxo-1,4-dihydro-1,10-phenanthroline-3-carboxylic acid or 4-oxo-1H-1,10-phenanthroline-3-carboxylic acid, is a competitive inhibitor of prolyl 4-hydroxylase . Prolyl 4-hydroxylase is an enzyme that catalyzes the formation of hydroxyproline, which plays a significant role in the stability of collagen, the major connective tissue of the human body .
Mode of Action
1,4-DPCA inhibits prolyl 4-hydroxylase, resulting in the stabilization of hypoxia-inducible factor-1α (HIF-1α) protein . It also inhibits factor inhibiting HIF (FIH) with an IC50 of 60 μM .
Pharmacokinetics
One study mentioned the use of a locally injectable hydrogel containing 1,4-dpca for controlled drug delivery .
Result of Action
The suppression effect of 1,4-DPCA has been shown in human breast cancer cells . Treatment with 1,4-DPCA reduced cell proliferation and colony sizes, and formed smaller and less aggressive structures in breast tumor cell lines .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-oxo-1H-1,10-phenanthroline-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 1,10-phenanthroline with suitable reagents to introduce the carboxylic acid and ketone functionalities. The reaction conditions often involve the use of strong acids or bases as catalysts and may require elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for 4-oxo-1H-1,10-phenanthroline-3-carboxylic acid are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently .
化学反应分析
Types of Reactions
4-oxo-1H-1,10-phenanthroline-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.
Substitution: The phenanthroline core allows for substitution reactions, where different substituents can be introduced at specific positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Substitution reactions often require the use of halogenating agents or nucleophiles under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, such as halogens or alkyl groups .
相似化合物的比较
Similar Compounds
1,10-Phenanthroline: A parent compound without the carboxylic acid and ketone functionalities.
4-Hydroxy-1,10-phenanthroline-3-carboxylic acid: Similar structure but with a hydroxyl group instead of a ketone.
3-Acetyl-1H-1,10-phenanthroline-4-one: Another derivative with different functional groups.
Uniqueness
4-oxo-1H-1,10-phenanthroline-3-carboxylic acid is unique due to its combination of a phenanthroline core with both carboxylic acid and ketone functionalities. This unique structure allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications .
属性
IUPAC Name |
4-oxo-1H-1,10-phenanthroline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N2O3/c16-12-8-4-3-7-2-1-5-14-10(7)11(8)15-6-9(12)13(17)18/h1-6H,(H,15,16)(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZZHOJONZJQARN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C3=C(C=C2)C(=O)C(=CN3)C(=O)O)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90332701 | |
| Record name | AC1LA18U | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90332701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53946-49-9 | |
| Record name | AC1LA18U | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90332701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of 1,4-DPCA in promoting tissue regeneration?
A: 1,4-DPCA acts as a prolyl hydroxylase (PHD) inhibitor. [] PHDs are enzymes that typically tag hypoxia-inducible factor 1α (HIF-1α) for degradation under normal oxygen conditions. By inhibiting PHDs, 1,4-DPCA stabilizes HIF-1α, leading to its accumulation. [, ] HIF-1α is a transcription factor that plays a crucial role in regulating cellular responses to low oxygen levels and is implicated in various aspects of tissue regeneration. [, ]
Q2: What evidence suggests that HIF-1α is crucial for the regenerative effects of 1,4-DPCA?
A: Studies have shown that the regenerative effects of 1,4-DPCA are completely blocked by silencing HIF-1α using siRNA, both in spontaneously regenerating MRL mice and in 1,4-DPCA-treated Swiss Webster mice, which normally do not exhibit significant regeneration. [] This strongly suggests that HIF-1α is a central mediator of 1,4-DPCA's pro-regenerative effects.
Q3: How does 1,4-DPCA influence the healing process in a mouse model of periodontitis?
A: In a mouse model of ligature-induced periodontitis, administering 1,4-DPCA in a hydrogel formulation at the beginning of the resolution phase led to a significant increase in alveolar bone regeneration compared to controls. [] This regeneration was linked to several factors, including elevated expression of genes involved in bone formation, reduced expression of pro-inflammatory cytokine genes, and an increased presence of FOXP3+ T regulatory (Treg) cells in the periodontal tissue. []
Q4: Is there a link between 1,4-DPCA, Treg cells, and bone regeneration in periodontitis?
A: Research suggests that 1,4-DPCA's ability to enhance bone regeneration in periodontitis might involve the recruitment of Treg cells. [] Blocking the chemokine receptor CXCR4, which is involved in Treg cell recruitment, reversed the positive effects of 1,4-DPCA on both Treg cell accumulation and bone regeneration. [] This implies a potential connection between 1,4-DPCA, Treg cell activity, and the promotion of bone regeneration in this context.
Q5: Beyond bone regeneration, what other regenerative applications have been investigated for 1,4-DPCA?
A: 1,4-DPCA has shown promise in promoting soft tissue regeneration. In studies using a mouse ear hole punch model, 1,4-DPCA induced regenerative wound healing in Swiss Webster mice, which typically exhibit limited regenerative capacity. [] This effect was observed through multiple subcutaneous injections of 1,4-DPCA formulated in a hydrogel over a 10-day period. []
Q6: How does 1,4-DPCA's effect on blood vessel formation contribute to regeneration?
A: Research indicates that 1,4-DPCA might influence regeneration by promoting the formation of new blood vessels (angiogenesis). [] In MRL mice known for their regenerative capabilities, 1,4-DPCA treatment resulted in increased recruitment of CD31+ endothelial precursor cells from the bone marrow to the injury site, leading to new blood vessel formation. [] This response was similar to that observed during tumor vascularization and distinct from the typical wound healing process in non-regenerating mice. []
Q7: What are the potential implications of 1,4-DPCA's effects on angiogenesis for regenerative medicine?
A: The observation that 1,4-DPCA can stimulate angiogenesis in a manner resembling tumor vascularization holds significant implications for regenerative medicine. [] It suggests that manipulating HIF-1α activity through PHD inhibitors like 1,4-DPCA could be a viable strategy for promoting the formation of new blood vessels in damaged tissues, a crucial step in the regeneration process.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![dimethoxy-[(2-methyl-1,3-oxathiolan-2-yl)methylsulfanyl]-sulfanylidene-λ5-phosphane](/img/structure/B1664464.png)
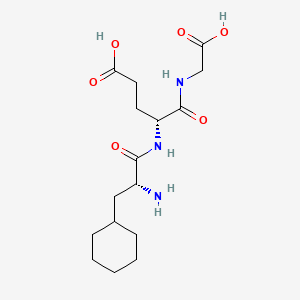
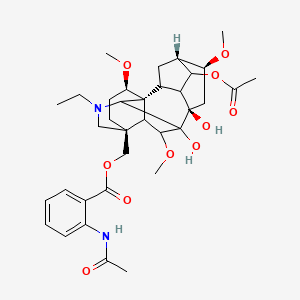
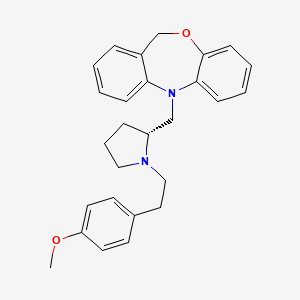
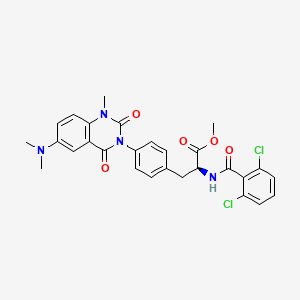
![[(4aR)-7-methyl-1-[(2S,3R,4R,5S,6R)-3,4,5,6-tetrahydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-7-yl] acetate](/img/structure/B1664474.png)



